3-(2-Carboxyvinyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115974-98-6; 25974-99-6 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 |
IUPAC Name |
3-[(E)-2-carboxyethenyl]benzoic acid |
InChI |
InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b5-4+ |
InChI Key |
KLWPBEWWHJTYDC-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 3-(2-Carboxyvinyl)benzoic acid and its Analogues
A common and versatile method for synthesizing derivatives of this compound involves the sequential functionalization of a substituted benzene (B151609) ring. lumenlearning.com This approach allows for the controlled introduction of various substituents onto the aromatic core, providing access to a wide range of analogues. The order in which these functional groups are introduced is critical for achieving the desired substitution pattern due to the directing effects of the substituents in electrophilic aromatic substitution reactions. lumenlearning.com
For instance, the synthesis of a substituted analogue can begin with a commercially available brominated benzoic acid derivative. rsc.org Subsequent reactions, such as nitration or sulfonation, can introduce additional functional groups at specific positions on the aromatic ring. rsc.org The vinyl side chain is often installed at a later stage, for example, through a palladium-catalyzed cross-coupling reaction. researchgate.net Finally, hydrolysis of any ester protecting groups yields the desired dicarboxylic acid. rsc.org This step-wise approach offers a high degree of control over the final molecular architecture.
A general representation of a multi-step synthesis is outlined below:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Substituted Benzene | Nitrating or Sulfonating agents | Functionalized Benzene |
| 2 | Functionalized Benzene | Reagents for side-chain introduction | Substituted Styrene (B11656) Derivative |
| 3 | Substituted Styrene Derivative | Oxidizing agent | This compound Analogue |
Table 1: Generalized multi-step synthesis of this compound analogues.
Electrochemical methods offer an alternative and often more sustainable route for the synthesis of carboxylic acids and their derivatives. cardiff.ac.uk These techniques utilize electricity to drive chemical reactions, often minimizing the need for harsh reagents and reducing waste generation. cardiff.ac.uk In the context of compounds related to this compound, electrochemical approaches have been explored for key bond-forming steps.
One such application involves the anodic activation of aromatic carboxylic acids. rsc.orggre.ac.uk For example, the electrolysis of a 2-(2-carboxyvinyl)benzoic acid derivative in the presence of an aliphatic carboxylic acid can lead to the formation of phthalides. rsc.orggre.ac.uk This process involves the generation of radical intermediates through decarboxylation at the anode. cardiff.ac.uk While not a direct synthesis of this compound itself, this demonstrates the utility of electrochemistry in manipulating related structures. rsc.orggre.ac.uk
Another electrochemical strategy involves the reduction of carbon dioxide (CO2) to carbon monoxide (CO), which can then be used in subsequent carbonylation reactions. nih.gov This approach allows for the synthesis of benzoic acids from aryl halides and CO2, representing a sustainable method for introducing the carboxylic acid functionality. nih.gov
| Method | Starting Material | Key Electrochemical Step | Product Type |
| Anodic Activation | 2-(2-carboxyvinyl)benzoic acid derivative | Anodic oxidation and decarboxylation | Phthalides rsc.orggre.ac.uk |
| CO2 Reduction | Aryl iodide | Electrochemical reduction of CO2 to CO | Benzoic acids nih.gov |
Table 2: Overview of relevant electrochemical synthesis techniques.
Condensation reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. unizin.org In the synthesis of this compound, condensation reactions are pivotal for constructing the vinyl side chain. A widely used method is the Wittig reaction or its variations, which involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.govtandfonline.com
For the synthesis of this compound, a suitable starting material would be 3-carboxybenzaldehyde. Reaction with a phosphorus ylide derived from an acetic acid equivalent would then form the desired carbon-carbon double bond. The geometry of the resulting double bond (E or Z) can often be controlled by the specific reaction conditions and the nature of the ylide.
Another relevant condensation reaction is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While not explicitly detailed for this compound in the provided context, it represents a standard method for forming α,β-unsaturated carboxylic acids.
The Claisen condensation, a reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, can also be utilized to form β-keto esters, which can be precursors to unsaturated systems. gaylordchemical.com
| Condensation Reaction | Reactant 1 | Reactant 2 | Key Bond Formed |
| Wittig Reaction | Aldehyde (e.g., 3-carboxybenzaldehyde) | Phosphorus Ylide | C=C double bond nih.govtandfonline.com |
| Knoevenagel Condensation | Aldehyde/Ketone | Active Methylene Compound | C=C double bond |
| Claisen Condensation | Ester | Ester/Carbonyl Compound | C-C single bond (forming β-keto ester) gaylordchemical.com |
Table 3: Common condensation reactions for vinyl side chain formation.
Novel Approaches in the Synthesis of this compound
The development of new synthetic methods continues to advance the field, offering improved efficiency, selectivity, and sustainability.
The vinyl group in this compound can exist as either the E (trans) or Z (cis) isomer. The ability to selectively synthesize one isomer over the other is crucial, as the stereochemistry can significantly impact the molecule's properties and applications. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. ethz.ch
Several strategies can be employed to achieve stereoselectivity. In the context of the Wittig reaction, the choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the E/Z ratio of the product alkene. Furthermore, modern catalytic methods have been developed for the stereoselective synthesis of α,β-unsaturated esters. rsc.org For instance, a trimethylamine-catalyzed 1,3-hydrogen migration has been shown to produce (E)-α,β-unsaturated esters with high stereoselectivity. rsc.org Such methods could potentially be adapted for the synthesis of the E-isomer of this compound.
The development of methods for the stereoselective synthesis of C-vinyl glycosides, followed by oxidative cleavage, also provides a pathway to enantiomerically enriched carboxylic acids. rsc.org This highlights the potential for creating chiral analogues of this compound.
Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. researchgate.net For the synthesis of this compound and its derivatives, various catalytic methods are applicable.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and can be used to introduce the vinyl group onto the benzoic acid core. researchgate.net For example, the Heck reaction could couple an acrylic acid derivative with 3-halobenzoic acid.
Furthermore, rhodium(III)-catalyzed C-H activation has emerged as a strategy for the direct functionalization of benzoic acids. researchgate.net While often targeting the ortho position, recent advances have shown the potential for meta-C-H functionalization, which would be directly applicable to the synthesis of 3-substituted benzoic acids. researchgate.net Ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids has also been reported. researchgate.net These methods offer a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring.
| Catalytic Method | Catalyst Type | Application in Synthesis |
| Palladium-catalyzed Cross-Coupling | Palladium complexes | Formation of the C-C bond for the vinyl side chain researchgate.net |
| Rhodium-catalyzed C-H Activation | Rhodium(III) complexes | Direct functionalization at the meta position of benzoic acid researchgate.net |
| Ruthenium-catalyzed C-H Alkylation | Ruthenium complexes | Direct alkylation at the meta position of carboxylic acids researchgate.net |
Table 4: Catalytic methodologies relevant to the synthesis of this compound.
Derivatization Strategies from the this compound Scaffold
The bifunctional nature of this compound, featuring two distinct carboxylic acid groups and a reactive alkene, offers a versatile platform for a wide range of chemical modifications. These derivatization strategies allow for the fine-tuning of the molecule's electronic properties, steric profile, and coordination behavior, making it a valuable building block in supramolecular chemistry, materials science, and synthetic organic chemistry. The derivatization can be selectively targeted to the benzoic acid core or the carboxyvinyl moiety.
Functionalization of the Benzoic Acid Core for Modified Reactivity
The benzoic acid portion of the molecule provides a robust aromatic scaffold and a carboxylic acid group that can be readily functionalized. These modifications are crucial for altering the molecule's role as a linker in coordination polymers or for introducing new functionalities.
One of the primary functionalization methods involves the conversion of the carboxylic acid group into other functional groups such as esters, amides, or acyl hydrazides. thermofisher.com These reactions are typically achieved through activation of the carboxyl group, for example, with carbonyldiimidazole or through the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in combination with N-hydroxysulfosuccinimide to enhance efficiency in aqueous media. thermofisher.comrsc.org The conversion to amides, in particular, is a versatile strategy. For instance, coupling with amines using reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIEA) provides a pathway to a diverse range of amide derivatives.
Another advanced strategy for modifying the reactivity of the benzoic acid core is through transition-metal-catalyzed C-H functionalization. nih.gov This powerful technique allows for the direct introduction of new substituents onto the aromatic ring. For example, palladium-catalyzed meta-C-H olefination of benzoic acid derivatives has been reported, utilizing a nitrile-based sulfonamide template to direct the reaction to the meta-position. nih.gov Such a strategy could be employed to introduce further complexity to the this compound scaffold.
The following table summarizes key derivatization reactions targeting the benzoic acid core.
| Reaction Type | Reagents and Conditions | Product Type | Purpose/Application |
| Esterification | Alcohol (ROH), Acid catalyst (e.g., H₂SO₄, HCl) | Benzoate Ester | Protection of the carboxyl group, altering solubility |
| Amidation | Amine (RNH₂), Coupling agent (e.g., EDAC, HATU), Base (e.g., DIEA) | Benzamide | Introduction of new functional groups, building block for larger structures |
| Thioesterification | Thiol (RSH), Carbonyldiimidazole | Thiobenzoate | Synthesis of specialized chemical probes and materials rsc.org |
| C-H Olefination | Alkene, Pd-catalyst, Nitrile-based template, Oxidant (O₂) | Olefinated Benzoic Acid | Introduction of additional vinyl groups, modifying electronic properties nih.gov |
| C-H Acetoxylation | Pd-catalyst, Oxidant | Acetoxylated Benzoic Acid | Precursor for further meta-position transformations nih.gov |
These functionalization pathways highlight the versatility of the benzoic acid core, enabling its properties to be tailored for specific applications, particularly in the design of functional materials like metal-organic frameworks (MOFs), where modified linkers can control pore size, functionality, and guest-binding properties. researchgate.net
Chemical Transformations of the Carboxyvinyl Moiety
The carboxyvinyl group, also known as a cinnamic acid derivative, possesses two reactive sites: the carboxylic acid and the carbon-carbon double bond. These sites can undergo a variety of chemical transformations, distinct from the benzoic acid core.
The carboxylic acid of the vinyl group can undergo similar derivatization reactions as the benzoic acid, such as esterification and amidation. colostate.edu Selective derivatization of one carboxyl group over the other can be challenging but is achievable under carefully controlled conditions, often exploiting the differential reactivity of the two acid groups.
The alkene double bond is a key site for functionalization. It can readily undergo addition reactions. For example, bromination of the double bond in cinnamic acids with molecular bromine (Br₂) can lead to the formation of dibromo derivatives. acs.org This reaction serves as a precursor for further transformations.
A significant transformation of the carboxyvinyl moiety is halodecarboxylation, where the carboxyl group is replaced by a halogen atom with concurrent loss of carbon dioxide. acs.org For instance, substituted cinnamic acids can be converted to (E)-β-bromostyrenes. This reaction often proceeds via an initial bromination of the alkene, followed by a silver acetate-mediated debromination-decarboxylation. acs.org This provides a route to vinyl halides, which are valuable synthetic intermediates.
The following table details some of the key chemical transformations applicable to the carboxyvinyl moiety.
| Reaction Type | Reagents and Conditions | Product Type | Key Feature |
| Bromination | Br₂ in DCM-AcOH | 2,3-Dibromopropanoic acid derivative | Addition across the C=C double bond acs.org |
| Bromodecarboxylation | 1. Br₂; 2. AgOAc, AcOH, Microwave | (E)-β-Bromostyrene derivative | Replacement of the carboxyl group with a bromine atom acs.org |
| Esterification | Diazomethane derivatives (e.g., ADAM) in organic solvent | Acrylate Ester | Derivatization for analysis or modification of the terminal group thermofisher.com |
| Hydrogenation | H₂, Pd/C catalyst | 3-(2-Carboxyethyl)benzoic acid | Saturation of the C=C double bond to create a flexible linker |
These transformations of the carboxyvinyl group allow for the synthesis of derivatives with significantly altered structures and reactivities. The ability to selectively modify this portion of the molecule is crucial for creating tailored organic linkers for advanced materials or as intermediates in multistep organic syntheses.
Chemical Reactivity and Mechanistic Investigations
Decarboxylation Reactions of 3-(2-Carboxyvinyl)benzoic acid and Related Structures
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction for α,β-unsaturated and aromatic carboxylic acids like this compound and its structural analogs, such as cinnamic acid. This process can be initiated through various means, including photocatalysis, electrochemical methods, and halogen-mediated pathways.
Visible-light-mediated decarboxylation has become a powerful method for generating carbon-centered radicals under mild conditions from abundant carboxylic acids. chim.itnih.gov This approach avoids the need for pre-activation of the acid groups and proceeds without harsh reagents or conditions. nih.gov The general mechanism for photocatalytic decarboxylation involves a single electron transfer (SET) or energy transfer (ET) pathway. chim.itderpharmachemica.com
In a typical SET mechanism, a photocatalyst, excited by visible light, abstracts an electron from the carboxylate, generating a carboxyl radical. This carboxyl radical is unstable and rapidly undergoes decarboxylation to form a carbon-centered radical and carbon dioxide. This radical can then participate in various subsequent bond-forming reactions. chim.it Acridine-based dyes are often used as effective photocatalysts for this transformation. nih.gov For α,β-unsaturated acids, this process allows for the generation of vinyl radicals, which are valuable intermediates in organic synthesis.
Recent studies have highlighted the use of photoredox catalysis for the functionalization of various carboxylic acids, including α,β-unsaturated and aromatic types. derpharmachemica.com These methods enable the construction of new carbon-carbon and carbon-heteroatom bonds by harnessing the reactivity of the radical intermediate generated upon decarboxylation. chim.it
Halodecarboxylation is a process where a carboxylic acid is converted into an organic halide through decarboxylation. mdpi.comnih.gov While classic methods like the Hunsdiecker reaction often involve harsh conditions, modern approaches have been developed for a broader range of substrates.
The mechanism for the halodecarboxylation of aromatic acids can be complex and may differ from that of aliphatic acids. mdpi.comnih.gov One plausible pathway involves the formation of an acyl hypohalite intermediate. This intermediate can then undergo a concerted direct ipso-substitution, where the halogen replaces the carboxyl group, or it may proceed through a radical pathway. mdpi.com Forcing conditions such as light irradiation or the presence of transition metals can promote the formation of an aryl radical via homolytic decay of a benzyloxy radical intermediate. mdpi.comnih.gov
Recent advances have demonstrated transition-metal-free methods for the bromodecarboxylation of electron-rich aromatic carboxylic acids. Mechanistic investigations, including 13C/12C kinetic isotope effect (KIE) experiments, suggest that these reactions may proceed through a concerted decarboxylation-bromination transition state, avoiding the formation of free radical intermediates that are characteristic of classical Hunsdiecker-type reactions. mdpi.com
| Reaction Type | Reagents | Key Intermediate | Proposed Mechanism |
| Metal-Free Bromodecarboxylation | K3PO4, N(nBu4)Br3 | Acyl Hypobromite | Concerted Decarboxylation-Bromination |
| Radical Halodecarboxylation | Halogen Source, Light/Metal | Benzyloxy Radical | Homolytic decay to Aryl Radical |
| Concerted Halodecarboxylation | Acyl Hypohalite | - | Direct ipso-Substitution |
Electrochemical methods offer a green and sustainable alternative for the decarboxylation of carboxylic acids, avoiding the need for chemical oxidants. nih.govnih.gov The Kolbe electrolysis is a classic example, involving the electrochemical oxidation of a carboxylate to form a carboxyl radical, which then decarboxylates to a carbon-centered radical. nih.gov
For vinyl carboxylic acids, electrochemical decarboxylative processes have been developed for various transformations, including sulfonylation. nih.gov These reactions typically take place in an undivided cell with platinum electrodes. The mechanism involves the anodic oxidation of the carboxylate to generate a vinyl radical, which is then trapped by a suitable reagent. This methodology has emerged as an efficient way to construct carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The Hofer-Moest reaction is another classical electrochemical process that generates carbocation intermediates via oxidative decarboxylation, although it often requires activated systems like benzylic or allylic acids. nih.gov
Several factors can influence the pathway and efficiency of the decarboxylation of cinnamic acid and its derivatives. The reaction conditions, including temperature, pH, and the choice of catalyst or solvent, play a critical role. nih.gov
Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact the reaction. For instance, in the Knoevenagel-Doebner condensation, which can be followed by decarboxylation, 4-hydroxy-substituted benzaldehydes readily undergo a second decarboxylation to form styrene (B11656) derivatives. rsc.org This is often rationalized by the formation of a stable quinone methide intermediate, which facilitates the final decarboxylation step. nih.govrsc.org
Catalyst : The choice of catalyst is crucial. In organocatalyzed reactions, secondary amines like piperidine (B6355638) have been shown to play a key role not just in the initial condensation but also in promoting the subsequent decarboxylation step under milder conditions than are typically required. rsc.org
Solvent : The polarity of the solvent can influence reaction rates and pathways. High isolated yields for decarboxylation have been obtained in polar aprotic solvents. nih.gov
pH : The pH of the medium can affect the protonation state of the carboxylic acid and intermediates, which in turn influences reaction mechanisms, particularly those involving ionic species. nih.gov
In enzymatic decarboxylation, the specificity of the enzyme dictates which substrates are converted. For example, various Lactobacillus strains exhibit different levels of decarboxylase activity towards substituted cinnamic acids. lupinepublishers.com
Cycloaddition and Intramolecular Annulation Reactions
The carbon-carbon double bond in the vinyl group of this compound and related cinnamic acids is a key functional group that can participate in cycloaddition and intramolecular annulation reactions to build complex polycyclic systems. These reactions are fundamental in synthesizing a variety of heterocyclic compounds with significant biological and material applications.
Cinnamic acid derivatives are versatile precursors for synthesizing important heterocyclic scaffolds such as coumarins and quinolones through annulation reactions.
Coumarin (B35378) Synthesis: Coumarins (1-benzopyran-2-ones) can be synthesized from cinnamic acid derivatives via intramolecular cyclization. lupinepublishers.comrsc.org This typically involves an oxidative cyclization process. For example, a photocatalytic method using xanthone (B1684191) as a catalyst can achieve a tandem double bond isomerization and oxidative cyclization of cinnamic acids to yield coumarin derivatives. rsc.org The process often requires an initial E-to-Z isomerization of the double bond to bring the carboxylic acid and the aromatic ring into proximity for cyclization. rsc.org Another route involves the intramolecular hydroarylation of hydroxy-substituted cinnamic acids, followed by intramolecular esterification (lactonization) to form the coumarin ring. mdpi.com
Quinolone Synthesis: The cinnamic acid scaffold is also integral to the synthesis of quinolones, a significant class of heterocyclic compounds. Hybrid molecules containing both cinnamic acid and 2-quinolinone moieties have been synthesized and investigated for their biological activities. nih.gov The synthesis can involve the reaction of cinnamic acid derivatives with substituted anilines or related nitrogen-containing compounds, leading to a cyclization event that forms the quinolone core. The α,β-unsaturated carbonyl moiety of cinnamic acid can act as a Michael acceptor in these annulation sequences. nih.gov
The table below summarizes examples of heterocyclic systems synthesized from cinnamic acid precursors.
| Heterocyclic System | Reaction Type | Key Transformation | Reference |
| Coumarins | Intramolecular Annulation | Oxidative C-H activation and lactonization | rsc.org |
| Quinolones | Annulation/Cyclization | Reaction with amino precursors (e.g., aminobenzophenones) | mdpi.com |
| 3,4-Dihydropyridones | [3+3] Annulation | Acid-catalyzed Michael addition and lactamization | rsc.org |
Stereochemical Control in Lactonization Processes
The intramolecular cyclization of this compound can lead to the formation of a lactone, a cyclic ester. The stereochemical outcome of this lactonization process is of significant interest as it determines the spatial arrangement of the substituents on the newly formed heterocyclic ring. While specific studies on the stereochemical control of lactonization for this compound are not extensively documented, the principles can be inferred from analogous systems, such as halolactonization reactions.
One of the key methods for achieving stereocontrol in lactonization is through iodolactonization. This reaction proceeds via the formation of a positively charged iodonium (B1229267) ion intermediate upon the addition of an iodine source to the double bond. The neighboring carboxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring. The stereochemistry of the final product can often be directed by the reaction conditions.
In systems without pre-existing stereocenters, the formation of either cis or trans lactones can be influenced by kinetic versus thermodynamic control. For instance, shorter reaction times and lower temperatures, which favor the kinetic product, may lead to the formation of one diastereomer, while longer reaction times and higher temperatures, favoring the thermodynamic product, may result in the other. In the context of this compound, this could translate to the selective formation of different diastereomers of the resulting iodolactone.
The stereochemical course of the cyclization is also profoundly influenced by the presence of any pre-existing stereocenters in the molecule. Although this compound itself is achiral, derivatives with stereocenters could exhibit significant diastereoselectivity in their lactonization reactions. The ring closure can be driven by the stereochemistry of substituents adjacent to the carbon-carbon double bond, leading to a predictable three-dimensional structure in the product.
Below is a data table illustrating the potential diastereomeric products from a hypothetical iodolactonization of a chiral derivative of this compound.
| Reactant Stereochemistry | Major Diastereomer | Minor Diastereomer |
| (R)-configured substituent | Product A | Product B |
| (S)-configured substituent | Product C | Product D |
Pathways for Electrophilic and Nucleophilic Substitutions on the Aromatic Ring and Vinyl Group
The reactivity of this compound towards electrophilic and nucleophilic attack is dictated by the electronic properties of its constituent functional groups: the carboxylic acid group and the carboxyvinyl group, both of which are attached to the benzene (B151609) ring.
Electrophilic Aromatic Substitution:
Both the carboxylic acid group (-COOH) and the vinyl group with a carboxylic acid substituent (-CH=CH-COOH) are electron-withdrawing groups. These groups deactivate the aromatic ring towards electrophilic substitution by reducing the electron density of the benzene ring. doubtnut.comlibretexts.org Consequently, more drastic reaction conditions are typically required for electrophilic substitution to occur compared to benzene itself.
The presence of these deactivating groups also directs incoming electrophiles to specific positions on the aromatic ring. Electron-withdrawing groups direct electrophiles to the meta position. This is because the ortho and para positions are more deactivated due to resonance effects that pull electron density from the ring into the substituent. Therefore, electrophilic substitution on this compound is expected to occur at the positions meta to both the carboxylic acid and the carboxyvinyl groups.
The directing effects of the substituents on the aromatic ring are summarized in the table below.
| Substituent | Electronic Effect | Directing Influence |
| -COOH | Electron-withdrawing, deactivating | meta-directing |
| -CH=CH-COOH | Electron-withdrawing, deactivating | meta-directing |
Reactions at the Vinyl Group:
The vinyl group in this compound is part of an α,β-unsaturated carboxylic acid system. The presence of the electron-withdrawing carboxyl group makes the double bond electron-deficient. This electronic characteristic makes the vinyl group susceptible to nucleophilic attack, particularly via a conjugate addition (Michael addition) mechanism. In this type of reaction, a nucleophile adds to the β-carbon of the vinyl group. The reaction proceeds through a resonance-stabilized enolate intermediate before protonation to yield the final product.
Conversely, the electron-deficient nature of the double bond makes it less reactive towards electrophilic addition compared to an electron-rich alkene. Electrophilic attack on the vinyl group would be disfavored due to the destabilization of the resulting carbocationic intermediate by the adjacent electron-withdrawing carboxyl group.
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of "3-(2-Carboxyvinyl)benzoic acid". By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between 7.5 and 8.5 ppm, with their splitting patterns revealing their substitution pattern. The vinylic protons of the carboxyvinyl group are anticipated to resonate as doublets, a result of spin-spin coupling, with a large coupling constant (typically >15 Hz) characteristic of a trans configuration. These would likely be observed in the range of 6.5 to 7.8 ppm. The two carboxylic acid protons are expected to appear as broad singlets at a very downfield chemical shift, often above 10 ppm, due to their acidic nature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. Distinct signals are expected for the two carbonyl carbons of the carboxylic acid groups, typically in the range of 165-175 ppm. The carbon atoms of the benzene ring would generate signals in the aromatic region (120-140 ppm), with the carbon atom attached to the carboxyvinyl group appearing at a slightly different chemical shift. The two vinylic carbons are also expected to have characteristic chemical shifts, influenced by the adjacent carboxylic acid and benzene ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Carboxylic Acid (-COOH) | > 10 | 165 - 175 | Broad Singlet |
| Aromatic (C-H) | 7.5 - 8.5 | 120 - 140 | Multiplet |
| Vinylic (=C-H) | 6.5 - 7.8 | 115 - 145 | Doublet |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "this compound" and for probing intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad and intense absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups involved in hydrogen bonding. The C=O stretching vibrations of the two carboxylic acid groups are expected to give rise to strong absorption bands in the region of 1680-1720 cm⁻¹. The presence of the vinyl C=C double bond would likely result in a medium intensity band around 1630 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and vinylic protons are expected above 3000 cm⁻¹, while various C-C stretching and bending vibrations will populate the fingerprint region (below 1500 cm⁻¹). docbrown.inforesearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration of the vinyl group and the symmetric breathing vibrations of the benzene ring are often strong and well-defined in the Raman spectrum. For instance, in terephthalic acid, a related dicarboxylic acid, Raman spectra have been used to study proton tunneling and phonon-assisted proton jumps in the hydrogen bonds. researchgate.netnih.govresearchgate.net Similar studies on "this compound" could provide insights into its solid-state dynamics.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) | Weak |
| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1720 (strong) | Medium |
| Vinyl (C=C) | C=C Stretch | ~1630 (medium) | Strong |
| Aromatic Ring | C=C Stretch | ~1600, 1450 (medium) | Strong |
| Aromatic/Vinylic C-H | C-H Stretch | > 3000 (medium) | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" and to elucidate its structure through the analysis of its fragmentation patterns.
Upon ionization, typically through electrospray ionization (ESI) or electron ionization (EI), the molecule will form a molecular ion. The high-resolution mass measurement of this ion allows for the determination of the exact molecular formula. For "this compound" (C₁₀H₈O₄), the expected exact mass is approximately 192.0423 g/mol .
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (-COOH). For instance, in the mass spectrum of isophthalic acid, a structural isomer, characteristic fragment ions are observed. chemicalbook.comnist.govmzcloud.orgnist.govnih.gov For "this compound," fragmentation could involve cleavage of the vinyl group or decarboxylation of one or both of the carboxylic acid moieties.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₁₀H₉O₄]⁺ | 193.0495 | Protonated Molecular Ion |
| [M-H]⁻ | [C₁₀H₇O₄]⁻ | 191.0350 | Deprotonated Molecular Ion |
| [M-H₂O]⁺ | [C₁₀H₇O₃]⁺ | 175.0390 | Loss of water |
| [M-COOH]⁺ | [C₉H₇O₂]⁺ | 147.0441 | Loss of a carboxyl group |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) analysis of a single crystal of "this compound" can provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the solid-state properties of the compound.
The crystal structure of related molecules, such as fumaric acid and terephthalic acid, reveals extensive hydrogen-bonding networks that dictate their crystal packing. iucr.org In the case of "this compound," it is expected that the two carboxylic acid groups will participate in strong intermolecular hydrogen bonds, likely forming dimers or extended chains. The planarity of the benzene ring and the vinyl group will also influence the molecular packing. The detailed structural parameters obtained from XRD would be invaluable for understanding the material's physical and chemical properties.
Interactive Data Table: Expected Crystal Structure Parameters for this compound
| Parameter | Expected Value/Feature | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell |
| Space Group | P2₁/c or P-1 (common for carboxylic acids) | Defines the symmetry elements within the unit cell |
| Hydrogen Bonding | Extensive network of O-H···O bonds | Dictates molecular packing and solid-state properties |
| Molecular Conformation | Likely near-planar due to sp² hybridization | Influences crystal packing and potential for π-π stacking |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in providing a foundational understanding of the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and energy levels with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and exploring the potential energy surface of molecules. For a molecule like 3-(2-Carboxyvinyl)benzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be utilized to find the most stable three-dimensional arrangement of its atoms. nih.gov This process involves minimizing the energy of the molecule with respect to its atomic coordinates, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles.
The exploration of the energy landscape would identify various local minima, corresponding to different stable conformers, and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the energetic barriers to conformational changes. For instance, in related molecules like cinnamic acid, DFT studies have been used to determine the relative stabilities of different isomers. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| C-C (vinyl-phenyl) | ~1.48 Å | |
| C=O (carboxylic) | ~1.21 Å | |
| C-O (carboxylic) | ~1.35 Å | |
| Bond Angle | C=C-C (vinyl) | ~120° |
| C-C-O (carboxylic) | ~122° | |
| Dihedral Angle | Phenyl-Vinyl | Variable (planar or non-planar) |
| Dihedral Angle | Vinyl-Carboxyl | Variable (syn- or anti-periplanar) |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Conformational Analysis and Tautomerism Investigations
The presence of rotatable single bonds in this compound—specifically between the phenyl ring and the vinyl group, and between the vinyl group and the carboxylic acid—gives rise to multiple possible conformations. A detailed conformational analysis using computational methods would map out the potential energy surface as a function of these dihedral angles. Such studies on similar molecules, like cinnamic acid, have shown that s-cis and s-trans conformers can exist with varying degrees of stability. jmcs.org.mx The relative energies of these conformers are influenced by steric hindrance and electronic effects.
Tautomerism, the interconversion of structural isomers, is another aspect that can be investigated. For this compound, this would primarily involve proton transfer between the two carboxylic acid groups, potentially leading to different tautomeric forms in the gas phase or in solution. Computational calculations can predict the relative energies of these tautomers and the energy barriers for their interconversion, providing insight into which form is likely to be predominant under different conditions.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Pathway Prediction
For reactions involving this compound, such as esterification, decarboxylation, or addition reactions at the vinyl group, computational modeling can be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By characterizing the geometry and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism. For example, in studies of the decarboxylation of benzoic acid, DFT has been used to calculate the activation energies for different proposed pathways.
Predicting the entire reaction pathway involves mapping the potential energy surface from reactants to products, passing through any intermediates and transition states. This provides a complete energetic profile of the reaction, which can help in optimizing reaction conditions or designing more efficient synthetic routes.
Solvation Effects on Reactivity and Equilibria
Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence reactivity and the position of chemical equilibria. Computational models can account for these solvation effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of solvent molecules in the calculation.
For a molecule with two carboxylic acid groups like this compound, solvation is expected to play a crucial role in its acid-base chemistry and reaction kinetics. Computational studies on similar dicarboxylic acids have shown that the nature of the solvent can affect the stability of different conformations and the energy barriers of reactions. researchgate.net
Theoretical Prediction and Interpretation of Spectroscopic Data
Computational chemistry provides a powerful means to predict and interpret various types of spectroscopic data, aiding in the characterization of molecules.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion, such as the stretching or bending of bonds. For related compounds like cinnamic acid, DFT calculations have been successfully used to assign the vibrational modes. nih.gov
Similarly, electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculated wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be compared with experimental data to understand the electronic structure and transitions of the molecule. jmcs.org.mx Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing a theoretical basis for the interpretation of experimental NMR spectra. jmcs.org.mx
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Interpretation |
| IR Spectroscopy | C=O stretch (carboxylic) | ~1700-1750 cm⁻¹ |
| C=C stretch (vinyl) | ~1620-1640 cm⁻¹ | |
| O-H stretch (carboxylic) | ~2500-3300 cm⁻¹ (broad) | |
| UV-Vis Spectroscopy | λmax | Dependent on conjugation and solvent |
| ¹H NMR Spectroscopy | Vinyl protons | ~6.5-8.0 ppm |
| Aromatic protons | ~7.5-8.5 ppm | |
| Carboxylic acid protons | ~10-13 ppm | |
| ¹³C NMR Spectroscopy | Carboxylic carbons | ~165-175 ppm |
| Vinyl carbons | ~120-145 ppm | |
| Aromatic carbons | ~125-135 ppm |
Note: These are typical ranges and the exact values would be determined through specific quantum chemical calculations.
Despite a comprehensive search for scientific literature, information regarding the specific applications of the chemical compound This compound in advanced materials science and engineering, as outlined in the user's request, is not available. This includes its utilization as a ligand in the design and synthesis of Metal-Organic Frameworks (MOFs) and its role as a monomer in polymer chemistry.
Applications in Advanced Materials Science and Engineering
Role in Polymer Chemistry and Macromolecular Systems
Incorporation as a Monomer in Polymerization Reactions
Consequently, due to the lack of specific data on "3-(2-Carboxyvinyl)benzoic acid" within these contexts, it is not possible to generate the requested article while adhering to the strict outline and content requirements.
Synthesis of Functional Polymers and Copolymers with Tailored Properties
There is no specific data available in the reviewed literature concerning the use of This compound as a monomer or comonomer for the synthesis of functional polymers and copolymers.
Research in this area often utilizes similar molecules, such as 4-vinylbenzoic acid, in controlled radical polymerization techniques like Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization to create well-defined block copolymers. core.ac.ukresearchgate.net For instance, block copolymers of polystyrene and poly(4-vinylbenzoic acid) have been synthesized, where the carboxylic acid groups provide functionality for further reactions or influence the polymer's thermal stability and morphology. core.ac.ukresearchgate.net Cinnamic acid and its derivatives are also recognized as valuable building blocks for advanced polymers, including polyesters and polyamides, due to their unique structural features. researchgate.netrsc.org However, specific studies detailing the polymerization behavior, reactivity ratios, or the properties of polymers derived from This compound are absent.
Development of Novel Hybrid and Composite Materials
The development of novel hybrid and composite materials, particularly Metal-Organic Frameworks (MOFs), using dicarboxylic acid linkers is a vast field of study. MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands, creating porous structures with applications in gas storage, catalysis, and sensing. researchgate.net
While benzoic acid derivatives are commonly employed as organic linkers in MOF synthesis, specific research detailing the use of This compound for this purpose could not be found. researchgate.netnih.gov In contrast, its isomer, 4-(2-Carboxyvinyl)benzoic acid , has been successfully used as an organic linker.
Table 1: Research on Metal-Organic Frameworks (MOFs) Using an Isomer of this compound
| Metal Ion | Linker Compound | MOF Formula (if available) | Application Studied | Reference |
|---|---|---|---|---|
| Cadmium (Cd) | (E)-4-(2-carboxyvinyl)benzoic acid | [CdL(H₂O)]·4DMF·2H₂O | Dye (Rhodamine B) Adsorption | frontiersin.org |
| Lanthanide (Ln) | 4-(2-carboxyvinyl)benzoic acid | {[Ln(L)₁.₅(H₂O)₂]·2H₂O·2DMF}n | Fluorescence Sensing | researchgate.net |
For example, a cadmium-based MOF synthesized with (E)-4-(2-carboxyvinyl)benzoic acid was investigated for its ability to adsorb rhodamine B, forming a luminescent adduct. frontiersin.org Another study reported the solvothermal reaction of lanthanide ions (Gd, Dy, Eu) with 4-(2-carboxyvinyl)benzoic acid to create isostructural 3D MOFs, which were then studied for their thermal stability and fluorescence sensing capabilities for Fe³⁺ ions. researchgate.net Additionally, computational studies have identified 4-(2-carboxyvinyl)benzoic acid as a potential linker for creating analogues of well-known MOFs like IRMOF-8. chemrxiv.org
These examples highlight the utility of the carboxyvinyl benzoic acid structure in creating functional hybrid materials. The specific stereochemistry of the 3-isomer would likely lead to different framework topologies and properties compared to the 4-isomer, but such structures have not been reported in the reviewed literature. Similarly, no studies were found that incorporate This compound into other types of composite materials, such as polymer-matrix composites or nanocomposites.
Interactions in Biochemical and Environmental Systems
Biosynthetic Pathways of Natural Products Related to Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are central intermediates in the biosynthesis of a vast array of plant secondary metabolites. These compounds originate from the shikimate pathway, a primary metabolic route that produces the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.
The primary pathway for the formation of cinnamic acid begins with L-phenylalanine. researchgate.net
Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. frontiersin.orgnih.gov This is a pivotal entry point into the phenylpropanoid pathway.
An alternative biosynthetic route to trans-cinnamic acid from L-phenylalanine has also been discovered in tea plants and is suggested to occur in most plants. This pathway proceeds via phenylpyruvic acid (PPA) and phenyllactic acid (PAA) intermediates. acs.org
Once formed, cinnamic acid serves as a precursor for a multitude of natural products. Through a series of hydroxylation, methylation, and ligation reactions, it is converted into compounds such as p-coumaric acid, caffeic acid, and ferulic acid. These hydroxycinnamic acids are the building blocks for:
Flavonoids and Isoflavonoids: Important for pigmentation, UV protection, and plant-microbe interactions. researchgate.net
Lignin: A complex polymer that provides structural support to plant cell walls. researchgate.net
Stilbenes: A class of defense compounds, with resveratrol being a well-known example.
Coumarins: A class of fragrant compounds with various biological activities. researchgate.net
As a dicarboxylic acid derivative of cinnamic acid, 3-(2-Carboxyvinyl)benzoic acid belongs to this large family of phenylpropanoids, although it is not a commonly reported natural product itself. Its biosynthesis would likely require additional enzymatic steps to introduce the second carboxyl group onto the phenyl ring, potentially branching off from an intermediate within the core phenylpropanoid pathway.
Research on Quorum Sensing Inhibition in Microorganisms
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system regulates virulence, biofilm formation, and antibiotic resistance, making it an attractive target for novel anti-infective strategies. semanticscholar.org A number of natural and synthetic compounds, including derivatives of benzoic and cinnamic acid, have been investigated for their ability to interfere with QS, a process known as quorum quenching.
While no specific studies on the quorum sensing inhibitory activity of this compound were identified, research on structurally similar compounds demonstrates the potential of this chemical class to act as QS inhibitors (QSIs).
For example, various cinnamic acid derivatives have shown significant QSI activity against the opportunistic pathogen Pseudomonas aeruginosa.
Ferulic acid and sinapic acid were found to inhibit the las and pqs quorum sensing systems in P. aeruginosa, leading to a significant reduction in biofilm thickness and the production of virulence factors. nih.gov
Cinnamoyl hydroxamic acid and its 3-methoxy derivative were also identified as effective QSIs against P. aeruginosa, inhibiting virulence factor production and biofilm formation by competing with the native signaling molecule in the rhlI/R system. semanticscholar.orgnih.gov
In studies using the biosensor bacterium Chromobacterium violaceum, 4-dimethylaminocinnamic acid and 4-methoxycinnamic acid were shown to inhibit the production of the signaling molecule N-decanoyl-homoserine lactone and related virulence factors. researchgate.net
Similarly, benzoic acid derivatives have been shown to possess anti-QS properties.
3-Hydroxybenzoic acid , a compound derived from the plant Illicium verum, was found to inhibit the biofilm-associated Agr and Sar quorum sensing systems in Staphylococcus aureus. nih.gov
These findings suggest that the core structures of cinnamic and benzoic acids can serve as scaffolds for the development of quorum sensing inhibitors. The presence of carboxylic acid groups and the aromatic ring appears to be important for interacting with QS receptor proteins.
| Compound | Target Organism | Quorum Sensing System Targeted | Observed Effects |
| Ferulic Acid | Pseudomonas aeruginosa | las, pqs | Inhibition of signaling, reduced biofilm and virulence factors |
| Sinapic Acid | Pseudomonas aeruginosa | las, pqs | Inhibition of signaling, reduced biofilm and virulence factors |
| Cinnamoyl hydroxamic acid | Pseudomonas aeruginosa | rhlI/R | Inhibition of virulence factors and biofilm |
| 4-Dimethylaminocinnamic acid | Chromobacterium violaceum | CviI/R (inferred) | Reduced signaling molecule and virulence factor production |
| 3-Hydroxybenzoic Acid | Staphylococcus aureus | Agr, Sar | Inhibition of biofilm-associated QS systems |
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of non-volatile and thermally labile compounds like "3-(2-Carboxyvinyl)benzoic acid." The presence of two carboxylic acid groups and a vinyl group suggests that reversed-phase HPLC would be a suitable approach.
A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. For acidic compounds like "this compound," the mobile phase composition is critical to ensure good peak shape and retention. An acidified aqueous mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier such as trifluoroacetic acid (TFA) or formic acid, is commonly used. The acidic modifier suppresses the ionization of the carboxylic acid groups, leading to better retention and symmetrical peaks.
Detection is typically achieved using a UV detector, as the aromatic ring and the conjugated system in "this compound" are expected to exhibit strong UV absorbance. The selection of the optimal wavelength would require scanning the UV spectrum of the pure compound to identify the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity. Quantification is performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at λmax (e.g., 220-280 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of "this compound" by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid groups into more volatile esters or silyl (B83357) ethers.
Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterifying agents like methanol in the presence of an acid catalyst. The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase.
The mass spectrometer provides highly selective and sensitive detection. In full-scan mode, it generates a mass spectrum that can be used for structural confirmation by comparing it to a spectral library or by interpreting the fragmentation pattern. For trace-level quantification, selected ion monitoring (SIM) mode is employed, where only specific fragment ions of the derivatized analyte are monitored, significantly enhancing sensitivity and reducing matrix interference.
Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantitative determination of "this compound," provided the sample matrix is not overly complex. The aromatic ring and conjugated double bond in the molecule are strong chromophores, leading to significant UV absorbance.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of "this compound" at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While straightforward, this method is susceptible to interference from other compounds in the sample that absorb at the same wavelength. Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the spectrum, can sometimes be used to resolve overlapping spectral bands and improve selectivity.
Development of Novel Sensor Platforms for Compound Detection
The development of novel sensor platforms for the rapid and selective detection of specific organic molecules is a burgeoning area of research. For a target like "this compound," several sensor strategies could be envisioned.
Electrochemical sensors could be designed based on the electrochemical oxidation or reduction of the molecule at a modified electrode surface. The electrode could be functionalized with materials that enhance the electrochemical response, such as nanoparticles or conductive polymers. The measured current or potential could then be correlated to the concentration of the analyte.
Biosensors represent another promising avenue. A biosensor could utilize a biological recognition element, such as an enzyme or an antibody, that specifically binds to "this compound." This binding event would then be transduced into a measurable signal (e.g., optical, electrical, or mass-based). For instance, a synthetic biosensor could be engineered in a microorganism like Saccharomyces cerevisiae, where the binding of the target molecule to a receptor protein triggers the expression of a reporter gene, leading to a fluorescent or colorimetric output. nih.gov
Metamaterial-based sensors , particularly those operating in the terahertz (THz) frequency range, offer a label-free sensing approach. researchgate.net These sensors rely on the principle that the presence of the analyte on the sensor surface alters the local refractive index, causing a measurable shift in the resonant frequency of the metamaterial. The unique vibrational modes of "this compound" in the THz range could potentially be exploited for its specific detection.
The practical implementation of these sensor technologies for "this compound" would require significant research and development to achieve the desired sensitivity, selectivity, and reliability.
Future Research Directions and Emerging Trends
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes has spurred research into sustainable and green synthetic methodologies for producing specialty chemicals like 3-(2-carboxyvinyl)benzoic acid. Future research in this area is expected to focus on several key strategies to minimize environmental impact and enhance efficiency.
One promising avenue is the adoption of biocatalysis and enzymatic reactions. These methods offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. For instance, the use of enzymes like carboxylic acid reductases (CARs) could enable the direct conversion of dicarboxylic acids to valuable intermediates under environmentally friendly conditions nih.govrsc.org. Exploring enzymatic pathways for the synthesis of cinnamic acid analogues, which share structural similarities with this compound, provides a roadmap for developing biocatalytic routes beilstein-journals.orgbepls.compcbiochemres.comajol.info.
Furthermore, the principles of green chemistry, such as the use of non-toxic solvents (like water), renewable starting materials, and atom-economical reactions, will be central to future synthetic strategies bepls.com. Research into solid-state reactions and mechanochemistry also presents an opportunity to eliminate the need for bulk solvents, thereby reducing waste and simplifying purification processes. The development of catalytic systems that can be recycled and reused without significant loss of activity is another critical area of focus.
Advanced Computational Design of Functional Derivatives and Materials
Computational chemistry and molecular modeling are becoming indispensable tools for the in silico design of novel molecules and materials with desired properties, and this compound is no exception. Advanced computational approaches are poised to accelerate the discovery of functional derivatives and materials based on this scaffold.
Density functional theory (DFT) and other quantum chemical methods can be employed to predict the electronic and structural properties of hypothetical derivatives of this compound. These calculations can guide synthetic efforts by identifying promising candidates with specific electronic, optical, or reactive characteristics. For example, computational studies can help in understanding the conformational landscape of dicarboxylic acids, which is crucial for predicting their reactivity and interaction with other molecules nih.govresearchgate.net.
Molecular dynamics simulations can provide insights into the behavior of materials incorporating this compound at the atomic level. This is particularly relevant for designing polymers and metal-organic frameworks (MOFs). By simulating the interactions between the linker and metal nodes or within a polymer matrix, researchers can predict material properties such as porosity, stability, and guest-host interactions. This in silico screening approach can significantly reduce the experimental effort required to identify high-performance materials nih.govresearchgate.netrsc.orgunirioja.es.
Rational Design of Materials with Enhanced or Multi-functional Performance
The bifunctional nature of this compound makes it an excellent building block for the rational design of materials with enhanced or multi-functional performance. The carboxylic acid groups can coordinate with metal ions to form robust frameworks, while the vinyl group offers a site for polymerization or post-synthetic modification.
A significant area of future research will be the development of novel metal-organic frameworks (MOFs) using this compound as a linker. By carefully selecting metal nodes and synthesis conditions, it is possible to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The concept of mixed-linker MOFs, where multiple different linkers are incorporated into the same framework, could be explored to create even more complex and functional materials escholarship.orgnih.gov.
In the realm of polymer science, this compound can be used as a functional monomer to synthesize advanced polymers. The vinyl group allows for its incorporation into polymer chains via various polymerization techniques, while the carboxylic acid groups can impart properties such as hydrophilicity, pH-responsiveness, and the ability to coordinate with metal ions. This opens up possibilities for creating smart materials for drug delivery, sensors, and advanced coatings researchgate.netresearchgate.netillinois.edusdu.dkmdpi.comfrontiersin.orgpolymersource.ca. The development of multifunctional materials based on cinnamic acid derivatives, which share the vinyl and carboxylic acid functionalities, highlights the potential in this area mdpi.comnih.govmdpi.comnih.govresearchgate.net.
Deeper Investigation into Biological and Environmental Transformation Pathways
Understanding the fate of this compound in biological systems and the environment is crucial for assessing its potential impact and ensuring its sustainable application. Future research will need to focus on elucidating its transformation pathways in various environmental compartments.
Biodegradation studies will be essential to determine the susceptibility of this compound to microbial degradation. Given its structural similarity to naturally occurring compounds like cinnamic acid derivatives, it is plausible that microorganisms possess the enzymatic machinery to break it down. Research on the microbial degradation of styrene (B11656) and related aromatic compounds can provide valuable insights into potential metabolic pathways nih.govosti.govresearchgate.netresearchgate.netmdpi.com. The degradation of aromatic dicarboxylic acids is a known biological process, suggesting that both parts of the molecule could be metabolized wikipedia.org.
Q & A
Q. What role does this compound play in microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs)?
- Methodological Answer : In PAH biodegradation, carboxyvinyl-substituted intermediates like 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid are critical metabolites. These compounds form via dioxygenase-mediated ring cleavage, as shown in anthracene degradation pathways . Researchers can track intermediates using GC-MS or LC-QTOF-MS, while isotopic labeling (e.g., ¹³C) helps elucidate metabolic flux.
Q. How do electronic effects of the carboxyvinyl group influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The electron-withdrawing carboxyvinyl group enhances the electrophilicity of the benzoic acid core, facilitating nucleophilic substitutions or metal coordination. For example, trifluoromethyl-substituted benzoic acids exhibit distinct reactivity in Suzuki-Miyaura couplings due to electronic modulation . DFT calculations (e.g., Mulliken charge analysis) can quantify these effects and predict regioselectivity in further functionalization.
Q. What computational strategies are effective in predicting the biological interactions of this compound with enzyme targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations can model binding affinities with targets like cyclooxygenases or proteases. Analogous compounds with carbamoyl groups show strong interactions with enzyme active sites, validated by in vitro assays (e.g., fluorescence quenching, ITC) . Pharmacophore modeling further identifies critical functional groups for lead optimization.
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from regioisomeric impurities or solvent effects. High-resolution techniques (e.g., 2D NMR like HSQC, NOESY) and X-ray crystallography can unambiguously assign structures. For example, crystallographic studies of similar benzoxadiazole-carboxylic acids resolved ambiguities in tautomeric forms . Cross-validation with synthetic controls (e.g., isotopically labeled analogs) is also recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
